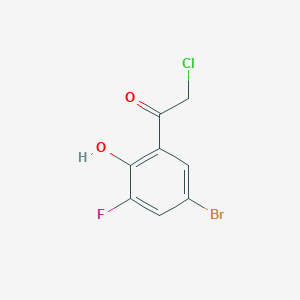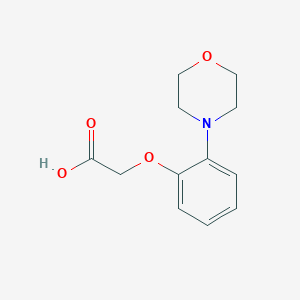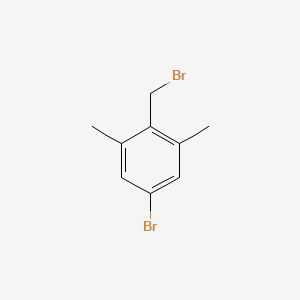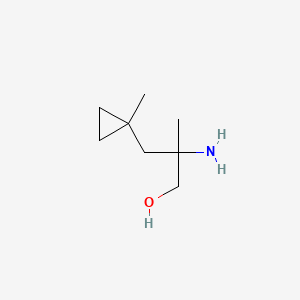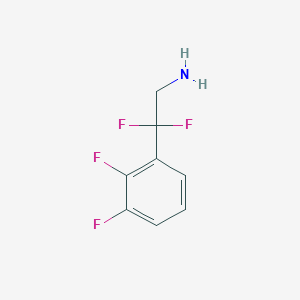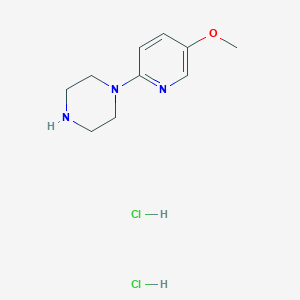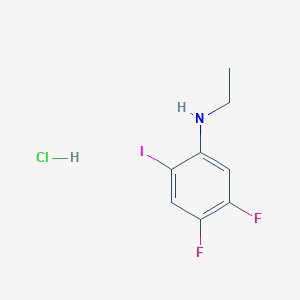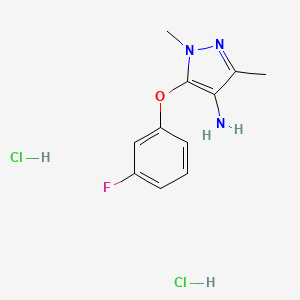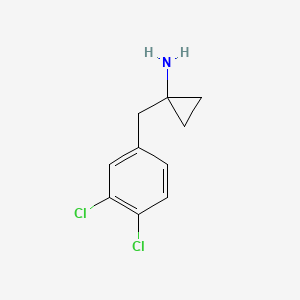
1-(3,4-Dichlorobenzyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorobenzyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol This compound features a cyclopropane ring substituted with a 3,4-dichlorobenzyl group and an amine group
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorobenzyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride and cyclopropanamine.
Reaction Conditions: The reaction between 3,4-dichlorobenzyl chloride and cyclopropanamine is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-Dichlorobenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amine group to an amine derivative.
Applications De Recherche Scientifique
1-(3,4-Dichlorobenzyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorobenzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorobenzyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and applications.
3,4-Dichlorobenzylamine: This compound lacks the cyclopropane ring, resulting in different reactivity and biological activity.
Cyclopropanamine: This compound lacks the 3,4-dichlorobenzyl group, making it less complex and with different uses in synthesis.
Propriétés
Formule moléculaire |
C10H11Cl2N |
|---|---|
Poids moléculaire |
216.10 g/mol |
Nom IUPAC |
1-[(3,4-dichlorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-2-1-7(5-9(8)12)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2 |
Clé InChI |
FJDPUCCLNPGFQA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC(=C(C=C2)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


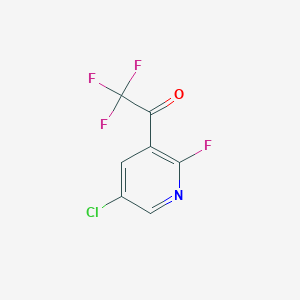
![2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile](/img/structure/B15320546.png)


